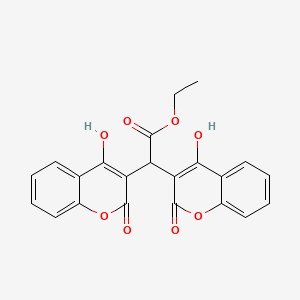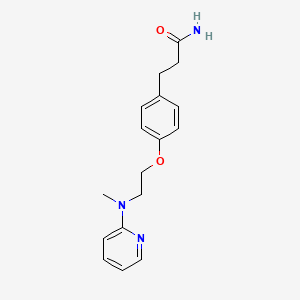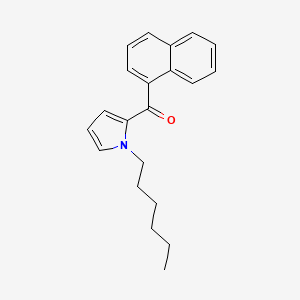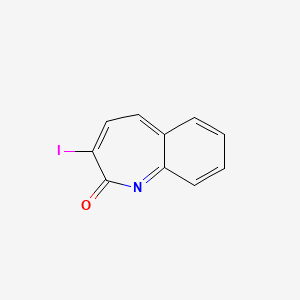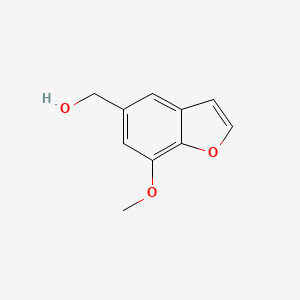
Captan-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Captan-d6 is the deuterium-labeled version of Captan . Captan is a common agricultural fungicide used to control various types of fungi including Botrytis, Fusarium, Fusicoccum, and Pythium . It enhances denitrifying and total culturable bacteria .
Synthesis Analysis
Captan-d6 is used as an internal standard for the quantification of captan . It is used in LC-MS/MS methods featuring a dual electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources .Molecular Structure Analysis
The molecular formula of Captan-d6 is C9H2Cl3D6NO2S . The formal name is 2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-4,4,5,6,7,7-d6 .Chemical Reactions Analysis
Thermally labile pesticides like Captan are prone to thermal degradation during sample introduction into a gas chromatograph (GC) to tetrahydrophthalimide (THPI), 4,4′-dichlorobenzophenone (DCBP), and phthalimide (PI), mainly produced in the glass liner of the injector .Physical And Chemical Properties Analysis
Captan-d6 is a colorless crystal with a melting point of 171-174 °C . It has a vapor pressure of 1 x 10-5 Pascal and an octanol/water partition coefficient (Pow) of 610 ± 90 at 25 °C . It is slightly soluble in water, chloroform, ethyl acetate, and methanol .Aplicaciones Científicas De Investigación
Internal Standard for Quantification
Captan-d6 is used as an internal standard for the quantification of captan . This is done by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) .
Fungicide Research
Captan-d6 is a trichloromethyl sulfenyl fungicide . It’s used in research to understand the effects and mechanisms of fungicides. For example, it’s known to degrade into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins, in cells .
DNA Damage and Repair Studies
Captan-d6 is used in the research area of DNA Damage and Repair . It can help in understanding how DNA damage occurs and how it is repaired in cells.
Endocrinology & Metabolism Research
Captan-d6 is also used in the research area of Endocrinology & Metabolism . It can help in studying the effects of chemicals on the endocrine system and metabolism.
Reproductive Biology Research
In the field of Reproductive Biology, Captan-d6 is used to study its effects on reproductive systems . For instance, it has been found to induce chromosomal aberrations in spermatocytes and sperm head abnormalities in mice .
Toxicology & Xenobiotic Metabolism Research
Captan-d6 is used in Toxicology & Xenobiotic Metabolism research . It helps in understanding how toxins and foreign substances are metabolized in the body.
Environmental Toxicology Research
In Environmental Toxicology research, Captan-d6 is used to study its effects on the environment . For example, it has been found to reduce the survival of adult male and female alfalfa leafcutting bees when applied topically or administered in the diet .
Agricultural Applications
Formulations containing captan have been used in the control of fungi in agriculture . Captan-d6 can be used in research to understand the effectiveness and impact of these formulations.
Mecanismo De Acción
Target of Action
Captan-d6 is a derivative of Captan, a widely used fungicide . The primary targets of Captan-d6 are thiol and non-thiol proteins within cells . These proteins play crucial roles in various cellular functions, including enzymatic activity and cellular respiration .
Mode of Action
Captan-d6, like Captan, is a non-specific thiol reactant . It works by inhibiting the respiration of numerous species of fungi and bacteria . The compound degrades into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins in cells . This interaction disrupts the normal function of these proteins, leading to changes in cellular activity .
Biochemical Pathways
It is known that the compound’s reaction with thiol groups can lead to a reduction in overall enzymatic activity and respiration . This can cause significant changes in cellular metabolism and growth .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these solvents. The use of deuterium in Captan-d6 could potentially affect its pharmacokinetic and metabolic profiles .
Result of Action
The action of Captan-d6 leads to a reduction in the radial growth of certain fungi and a depletion of starch in cells . In higher concentrations, it can cause chromosomal aberrations and increase the number of micronuclei in cells . These effects indicate that Captan-d6 can have significant molecular and cellular impacts.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-2-(trichloromethylsulfanyl)-3a,7a-dihydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVMCZRFWMZSG-TZCZJOIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Captan-d6 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

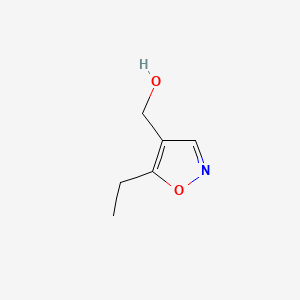
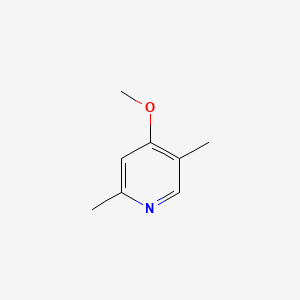
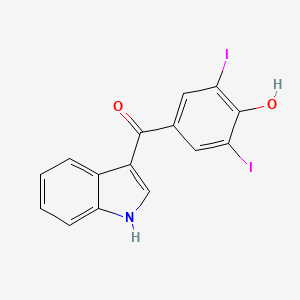
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)
